(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine
Overview
Description
(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine: is a bicyclic organic compound featuring a bicyclo[221]heptane ring system with an amine group attached to the second carbon atom
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with bicyclo[2.2.1]hept-5-en-2-one as the starting material.
Reduction Process: The ketone group is reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Chiral Resolution: To obtain the (2R)-enantiomer, chiral resolution techniques or chiral catalysts may be employed.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.
Chemical Reactions Analysis
(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine: undergoes various types of chemical reactions:
Oxidation: The amine group can be oxidized to form bicyclo[2.2.1]hept-5-en-2-one using oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid) .
Reduction: The compound can be further reduced to form bicyclo[2.2.1]heptane derivatives using LiAlH4 or NaBH4 .
Substitution Reactions: The amine group can undergo substitution reactions with alkyl halides to form alkylated derivatives .
Common Reagents and Conditions:
Oxidation: m-CPBA, room temperature.
Reduction: LiAlH4, ether solvent, 0°C to room temperature.
Substitution: Alkyl halides, polar aprotic solvents, room temperature.
Major Products Formed:
Oxidation: Bicyclo[2.2.1]hept-5-en-2-one.
Reduction: Bicyclo[2.2.1]heptane derivatives.
Substitution: Alkylated derivatives.
Scientific Research Applications
(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine: has diverse applications in scientific research:
Chemistry: It serves as a versatile synthetic intermediate in the construction of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications in drug discovery and development.
Industry: It is utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which (2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Binding: It can act as a ligand for receptors, modulating their signaling pathways.
Comparison with Similar Compounds
(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine: is compared with similar compounds to highlight its uniqueness:
2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanamine: Similar structure but with an additional ethyl group.
2-Azabicyclo[2.2.1]hept-5-en-3-one: Contains a ketone group instead of an amine group.
(1S,2R,4S)-2-Cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl Acetate Derivatives: Contains a cyano group and an acetate moiety.
These compounds differ in their functional groups and potential applications, making this compound unique in its properties and uses.
Biological Activity
(2R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanamine, a bicyclic amine, has garnered attention in recent years for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C₈H₁₃N
- Molecular Weight : 123.20 g/mol
- CAS Number : 95-10-3
- Structural Characteristics : The compound features a bicyclic structure that provides unique steric and electronic properties conducive to biological interactions.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various enzymes and receptors. The compound's amine group allows it to engage in hydrogen bonding and ionic interactions, which can modulate enzymatic activity and influence cellular pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor, potentially affecting metabolic pathways related to various diseases.
- Receptor Binding : Its structural properties enable it to bind selectively to certain receptors, which may lead to therapeutic effects in conditions such as neurological disorders.
Biological Activity Studies
Numerous studies have investigated the biological activity of this compound, particularly focusing on its pharmacological potential.
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
A study conducted by researchers aimed at evaluating the enzyme inhibitory effects of this compound revealed that the compound effectively inhibited the activity of specific enzymes linked to metabolic disorders. The results indicated a dose-dependent inhibition, suggesting its potential use in therapeutic applications targeting metabolic syndromes.
Case Study 2: Neuroprotective Properties
In another investigation, the neuroprotective effects of the compound were assessed using neuronal cell cultures exposed to oxidative stress. The findings demonstrated that this compound significantly reduced cell death and promoted cell survival, indicating its potential for developing treatments for neurodegenerative diseases .
Case Study 3: Antimicrobial Activity
Research exploring the antimicrobial properties of this compound showed that it possessed inhibitory effects against several bacterial strains, including those resistant to conventional antibiotics. This highlights its potential role as a lead compound in the development of new antimicrobial agents.
Properties
IUPAC Name |
[(2R)-2-bicyclo[2.2.1]hept-5-enyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5,9H2/t6?,7?,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBALIGLOMYEKN-RRQHEKLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2CC1C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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